2-[(Dimethylamino)methyl]-6-quinolinamine
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Overview
Description
2-[(Dimethylamino)methyl]quinolin-6-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methyl]quinolin-6-amine typically involves the reaction of quinoline with dimethylamine. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . Another method is the Doebner-Miller synthesis, which uses a separately prepared α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]quinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines, which can have different biological activities and applications .
Scientific Research Applications
2-[(Dimethylamino)methyl]quinolin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antimalarial properties.
Medicine: It has shown promise in the development of new anticancer agents.
Industry: Used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)methyl]quinolin-6-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The compound’s dimethylamino group plays a crucial role in its binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Ferroquine: A derivative of chloroquine with enhanced antimalarial activity.
Bedaquiline: A diarylquinoline used to treat multidrug-resistant tuberculosis.
Uniqueness
2-[(Dimethylamino)methyl]quinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]quinolin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-15(2)8-11-5-3-9-7-10(13)4-6-12(9)14-11/h3-7H,8,13H2,1-2H3 |
InChI Key |
RNBVCCIKTUIEQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
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